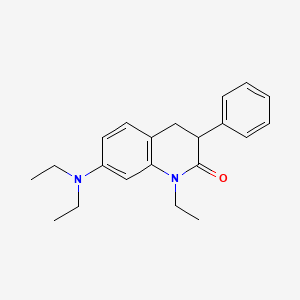
7-(Diethylamino)-1-ethyl-3-phenyl-3,4-dihydroquinolin-2(1H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
7-(Diethylamino)-1-ethyl-3-phenyl-3,4-dihydroquinolin-2(1H)-one is a synthetic organic compound belonging to the quinoline family It is characterized by a diethylamino group at the 7th position, an ethyl group at the 1st position, and a phenyl group at the 3rd position of the quinoline ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-(Diethylamino)-1-ethyl-3-phenyl-3,4-dihydroquinolin-2(1H)-one typically involves multi-step organic reactions. One common method includes the condensation of aniline derivatives with diethylamine and ethyl acetoacetate under acidic conditions, followed by cyclization and reduction steps. The reaction conditions often require controlled temperatures and the use of catalysts to ensure high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction pathways but optimized for efficiency and cost-effectiveness. Techniques such as continuous flow reactors and automated synthesis can be employed to scale up the production while maintaining the quality of the final product.
Chemical Reactions Analysis
Types of Reactions
7-(Diethylamino)-1-ethyl-3-phenyl-3,4-dihydroquinolin-2(1H)-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline derivatives.
Reduction: Reduction reactions can lead to the formation of dihydroquinoline derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at different positions on the quinoline ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles (e.g., amines, thiols) are employed under various conditions.
Major Products Formed
The major products formed from these reactions include quinoline derivatives, dihydroquinoline derivatives, and substituted quinoline compounds, each with distinct chemical and physical properties.
Scientific Research Applications
7-(Diethylamino)-1-ethyl-3-phenyl-3,4-dihydroquinolin-2(1H)-one has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of complex organic molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential as a fluorescent probe and in the study of biological pathways.
Medicine: Explored for its pharmacological properties, including potential use as an anti-inflammatory or anticancer agent.
Industry: Utilized in the development of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 7-(Diethylamino)-1-ethyl-3-phenyl-3,4-dihydroquinolin-2(1H)-one involves its interaction with specific molecular targets and pathways. The diethylamino group enhances its ability to interact with biological membranes and proteins, potentially affecting cellular processes. The compound may act by modulating enzyme activity, altering signal transduction pathways, or binding to specific receptors, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
7-(Diethylamino)-3-formylcoumarin: Known for its luminescent properties and used in fluorescent probes.
7-(Diethylamino)-4-methylcoumarin: Utilized in the development of dyes and pigments.
7-(Diethylamino)-2-oxo-2H-1-benzopyran-4-carboxaldehyde: Employed in organic synthesis and as a reagent in chemical reactions.
Uniqueness
7-(Diethylamino)-1-ethyl-3-phenyl-3,4-dihydroquinolin-2(1H)-one stands out due to its unique combination of functional groups, which confer distinct chemical reactivity and biological activity. Its structure allows for versatile applications across various scientific disciplines, making it a valuable compound for research and industrial purposes.
Properties
CAS No. |
144846-56-0 |
|---|---|
Molecular Formula |
C21H26N2O |
Molecular Weight |
322.4 g/mol |
IUPAC Name |
7-(diethylamino)-1-ethyl-3-phenyl-3,4-dihydroquinolin-2-one |
InChI |
InChI=1S/C21H26N2O/c1-4-22(5-2)18-13-12-17-14-19(16-10-8-7-9-11-16)21(24)23(6-3)20(17)15-18/h7-13,15,19H,4-6,14H2,1-3H3 |
InChI Key |
HABBCFKGIFFGFJ-UHFFFAOYSA-N |
Canonical SMILES |
CCN1C2=C(CC(C1=O)C3=CC=CC=C3)C=CC(=C2)N(CC)CC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


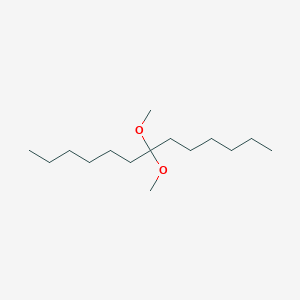
![3-Amino-5-[(pentyloxy)carbonyl]benzoate](/img/structure/B12552533.png)
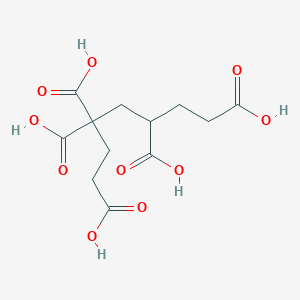
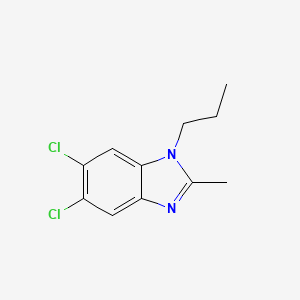
![1,1'-[2,2-Bis(azidomethyl)propane-1,3-diyl]dibenzene](/img/structure/B12552569.png)
![2-Hydroxy-1-[4-(octadecyloxy)phenyl]-2-phenylethan-1-one](/img/structure/B12552571.png)
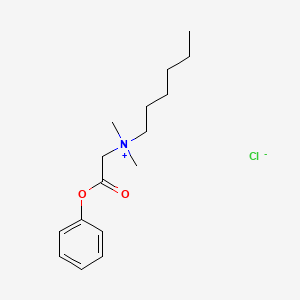

![Oxalic acid;1,3,8-trimethyl-1,3,8-triazaspiro[4.5]decane-2,4-dione](/img/structure/B12552581.png)

![3-[Bis(2-chloroethyl)aminomethyl]-5-[[4-[bis(2-chloroethyl)amino]phenyl]methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one](/img/structure/B12552589.png)
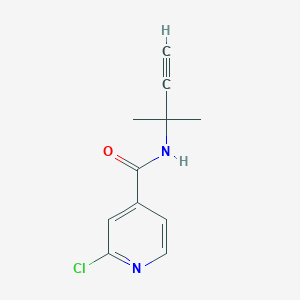
![Silane, [[1-[(1,1-dimethylethyl)thio]ethenyl]oxy]triethyl-](/img/structure/B12552601.png)

